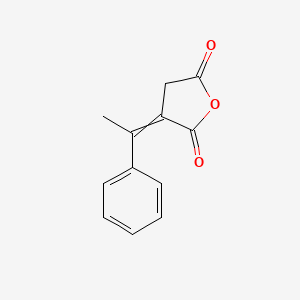

3-(1-Phenylethylidene)oxolane-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142210-42-2 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

3-(1-phenylethylidene)oxolane-2,5-dione |

InChI |

InChI=1S/C12H10O3/c1-8(9-5-3-2-4-6-9)10-7-11(13)15-12(10)14/h2-6H,7H2,1H3 |

InChI Key |

UESSNVZJLYSPCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CC(=O)OC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 1 Phenylethylidene Oxolane 2,5 Dione

Strategic Approaches to the 1-Phenylethylidene Moiety Installation

The creation of the 1-phenylethylidene group attached to the oxolane-2,5-dione core is a critical step that defines the molecule's structure. This is typically achieved through condensation reactions that form the carbon-carbon double bond, rather than by direct alkylation of a pre-formed anhydride (B1165640) ring.

Regioselective Alkylation and Arylation Techniques

Direct regioselective alkylation or arylation of the oxolane-2,5-dione (succinic anhydride) ring to install the 1-phenylethylidene moiety is not a conventional or straightforward approach. Such reactions typically require the formation of an enolate from the anhydride, which can be challenging and may lead to ring-opening or polymerization under basic conditions. Instead, the installation of this specific moiety is almost exclusively accomplished via condensation reactions, which are inherently regioselective, joining the carbonyl component and the succinic acid precursor at the desired positions.

Condensation Reactions for α,β-Unsaturated Systems

Condensation reactions represent the most effective and widely used strategy for constructing the α,β-unsaturated system inherent in the target molecule. These methods involve the reaction of a carbonyl compound with a species containing an active methylene (B1212753) group.

The Stobbe condensation is a powerful method for forming alkylidene succinic acids, which are the direct precursors to the target anhydride. wikipedia.orgorganicreactions.org This reaction involves the condensation of a ketone, in this case, acetophenone (B1666503), with a dialkyl succinate (B1194679), such as diethyl succinate, in the presence of a strong base like sodium ethoxide or potassium tert-butoxide. unacademy.comchemistry-reaction.com A key feature of the Stobbe condensation is the use of one full equivalent of base, and its mechanism proceeds through a γ-lactone intermediate. chemistry-reaction.com The initial step is the deprotonation of the succinate ester to form an enolate, which adds to the ketone's carbonyl group. The resulting alkoxide then undergoes an intramolecular cyclization to form the lactone, which is subsequently opened by the base to yield the salt of the alkylidene succinic acid monoester. chemistry-reaction.com This method is highly efficient for creating the required carbon skeleton.

Another classic method is the Knoevenagel condensation , which involves the reaction of a ketone or aldehyde with an active methylene compound, catalyzed by a weak base such as an amine (e.g., piperidine). wikipedia.orgjk-sci.com For the synthesis of 3-(1-phenylethylidene)oxolane-2,5-dione, acetophenone would be reacted with a succinic acid derivative. The Doebner modification of the Knoevenagel condensation is particularly relevant, using pyridine (B92270) as a catalyst and often as the solvent, especially when one of the activating groups on the methylene component is a carboxylic acid. wikipedia.orgorganic-chemistry.org This can lead directly to the formation of an α,β-unsaturated acid. youtube.com

Table 1: Comparison of Condensation Reactions for 1-Phenylethylidene Moiety Installation

| Feature | Stobbe Condensation | Knoevenagel Condensation |

| Reactants | Acetophenone + Dialkyl Succinate | Acetophenone + Succinic Acid/Derivative |

| Base | Strong base (e.g., NaOEt, KOtBu) | Weak amine base (e.g., Piperidine (B6355638), Pyridine) |

| Key Intermediate | γ-Lactone chemistry-reaction.com | Enolate/Iminium ion jk-sci.comorganic-chemistry.org |

| Initial Product | Alkylidene succinic acid monoester salt organicreactions.orgunacademy.com | α,β-unsaturated dicarboxylic acid |

| Advantages | High yields, avoids self-condensation of succinate. chemistry-reaction.com | Milder conditions, catalytic base. wikipedia.org |

| Disadvantages | Requires stoichiometric strong base, potential for side reactions with highly enolizable ketones. chemistry-reaction.com | Risk of self-condensation of the ketone, potential for competing reactions. wikipedia.org |

Optimized Synthesis of the Oxolane-2,5-dione Ring System

Once the (1-phenylethylidene)succinic acid precursor has been synthesized, the subsequent step is the formation of the five-membered anhydride ring. This is a dehydration reaction that must be carefully controlled to avoid side reactions.

Anhydride Formation under Controlled Conditions

The conversion of a dicarboxylic acid to a cyclic anhydride is a standard transformation that can be achieved using several dehydrating agents. The choice of reagent and conditions is critical to ensure high yield and purity, preventing polymerization or degradation of the α,β-unsaturated system.

Commonly used reagents for this purpose include:

Acetyl Chloride: Reacts with the dicarboxylic acid to form a mixed anhydride, which then cyclizes to the desired product and acetic acid. It is an effective and common laboratory method.

Acetic Anhydride: Can be used as both a reagent and a solvent, driving the equilibrium towards the product by consuming water. It is often used for industrial-scale preparations.

Phosphoryl Chloride (POCl₃) or Thionyl Chloride (SOCl₂): These are powerful dehydrating agents that convert the carboxylic acids to acyl chlorides, which readily cyclize. However, these reagents are harsh and can lead to side products if not used under carefully controlled, often low-temperature, conditions.

Thermal Dehydration: In some cases, simply heating the dicarboxylic acid above its melting point can effect cyclization, driving off water. This method is the greenest but may require high temperatures that could cause decomposition or isomerization of the double bond.

Table 2: Comparison of Dehydrating Agents for Anhydride Formation

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| Acetyl Chloride | Refluxing with the diacid | Effective, relatively clean reaction | Corrosive, produces HCl as a byproduct |

| Acetic Anhydride | Refluxing, often with a catalyst | Good for larger scale, acts as solvent | Requires higher temperatures, purification can be complex |

| Thionyl Chloride | Low temperature, inert solvent | Highly reactive, low reaction temperature | Harsh reagent, generates SO₂ and HCl gases |

| Thermal Methods | Heating under vacuum | No reagents required, atom economical | High temperatures may cause degradation/polymerization |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key areas for implementing green principles include:

Catalysis: Replacing stoichiometric strong bases in the Stobbe condensation or harsh dehydrating agents in the cyclization step with catalytic alternatives is a primary goal. For the condensation, heterogeneous base catalysts or Lewis acids in ionic liquids have been explored for similar reactions, which can simplify purification and allow for catalyst recycling. jk-sci.comorganic-chemistry.org

Solvent Choice: Traditional syntheses may use volatile organic compounds (VOCs). Green alternatives include performing reactions in water, ionic liquids, or under solvent-free conditions, which has been demonstrated for some Knoevenagel condensations. scirp.org

Renewable Feedstocks: The use of bio-based succinic acid, which can be produced through the fermentation of biomass, offers a sustainable alternative to petrochemical-derived succinic acid derivatives, significantly improving the green credentials of the entire synthesis. nih.gov

Table 3: Application of Green Chemistry Principles to the Synthesis

| Green Principle | Conventional Method | Greener Approach |

| Prevention of Waste | Use of stoichiometric dehydrating agents (e.g., SOCl₂) | Catalytic dehydration or thermal cyclization to minimize inorganic waste. |

| Safer Solvents | Use of chlorinated solvents or volatile organic compounds. | Use of water, ionic liquids, or solvent-free reaction conditions. organic-chemistry.orgscirp.org |

| Energy Efficiency | Reactions requiring prolonged heating or very low temperatures. | Microwave-assisted synthesis to reduce reaction times; use of catalysts that operate at ambient temperature. |

| Use of Renewable Feedstocks | Succinic esters from petrochemical sources. | Utilization of bio-based succinic acid derived from fermentation. nih.gov |

| Use of Catalysis | Stoichiometric amounts of strong base (e.g., NaOEt). | Use of recyclable heterogeneous catalysts or organocatalysts. organic-chemistry.org |

Solvent-Free and Aqueous Medium Synthetic Pathways

Traditional organic syntheses often rely on volatile and hazardous organic solvents, posing environmental and safety concerns. Consequently, the development of solvent-free and aqueous-based synthetic methods for this compound and related compounds has gained significant attention. These approaches align with the principles of green chemistry by reducing solvent waste and often leading to simpler work-up procedures.

Research into solvent-free, or solid-state, reactions has demonstrated that various condensation and cyclization reactions can proceed efficiently without a solvent medium. In many cases, the reactants are mixed and heated, or ground together, to initiate the chemical transformation. This approach not inly minimizes solvent use but can also lead to higher reaction rates and, in some instances, different selectivity compared to solution-phase reactions.

Similarly, conducting organic reactions in water as a solvent presents a sustainable alternative. The unique properties of water, such as its high polarity and hydrophobicity, can be harnessed to promote specific reaction pathways. For the synthesis of heterocyclic compounds, aqueous conditions can facilitate reactions through hydrophobic effects, where nonpolar reactants are driven together, increasing their effective concentration and accelerating the reaction.

Atom Economy and Waste Minimization Strategies for Scale-Up

The principles of atom economy and waste minimization are central to the development of sustainable and economically viable chemical processes, particularly for the industrial-scale production of compounds like this compound. Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials from the starting materials into the final product.

Strategies to improve atom economy in the synthesis of this oxolane-2,5-dione derivative focus on designing reaction pathways that minimize the formation of byproducts. Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric amounts of waste.

Waste minimization extends beyond atom economy to include the reduction of all waste generated during a process, including solvent, catalyst, and work-up materials. The implementation of solvent-free or aqueous synthetic routes directly contributes to waste minimization. Furthermore, the use of recyclable catalysts, whether heterogeneous or homogeneous, can significantly reduce waste streams associated with catalyst removal and disposal. For large-scale synthesis, process optimization to reduce the number of purification steps, such as chromatography, is also a critical aspect of waste reduction.

Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased reaction rates, milder reaction conditions, and, crucially, control over selectivity. For the synthesis of this compound, both transition metal and organocatalytic methods present powerful tools.

Transition Metal-Mediated Cyclizations and Coupling Reactions

Transition metals have been widely employed in the formation of heterocyclic rings through various catalytic cycles. While specific research on transition metal-mediated synthesis directly targeting this compound is not extensively detailed in readily available literature, analogous cyclization and coupling reactions provide a framework for potential synthetic routes. For instance, palladium-catalyzed coupling reactions are well-established for the formation of carbon-carbon bonds, which could be adapted for the construction of the core structure. Similarly, copper-catalyzed reactions are known to facilitate cycloaddition processes that could be relevant.

Organocatalytic Approaches to Stereoselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. This is particularly relevant if a chiral center were to be introduced into the this compound structure. Organocatalytic multicomponent cascade reactions have been shown to be highly efficient in constructing complex molecular architectures with multiple stereocenters in a single operation. rsc.org For related dione (B5365651) structures, organocatalytic [3+2] cycloadditions have been successfully employed to create spirocyclic compounds with high yields and stereoselectivity. nih.gov These approaches often utilize readily available and environmentally benign catalysts, such as amino acids and their derivatives. nih.gov

Modern Process Intensification Techniques (e.g., Microwave-Assisted Synthesis)

Process intensification techniques aim to dramatically improve manufacturing processes, leading to smaller, cleaner, and more energy-efficient technologies. Microwave-assisted synthesis is a prime example of such a technique that has found broad application in organic chemistry.

Microwave irradiation can significantly accelerate reaction rates by directly and efficiently heating the reaction mixture, often leading to a drastic reduction in reaction times from hours to minutes. This rapid heating can also minimize the formation of side products, thereby increasing the yield of the desired compound. Microwave-assisted synthesis has been successfully applied to a variety of reactions, including cycloadditions for the formation of heterocyclic compounds. rsc.org The application of this technology to the synthesis of this compound could offer a more efficient and scalable route compared to conventional heating methods. rsc.org

Elucidating the Reaction Chemistry and Mechanistic Pathways of 3 1 Phenylethylidene Oxolane 2,5 Dione

Cycloaddition Reactions as a Central Reactivity Pathway

Cycloaddition reactions represent a cornerstone of the chemical behavior of 3-(1-phenylethylidene)oxolane-2,5-dione. The molecule's conjugated system, featuring a C=C double bond activated by the succinic anhydride (B1165640) moiety, renders it a potent component in several types of cycloaddition processes. These reactions are synthetically valuable as they allow for the construction of five- and six-membered rings with a high degree of control over regio- and stereochemistry. wikipedia.orgwikipedia.org

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, this compound functions as a powerful dienophile. wikipedia.org The electron-withdrawing nature of the adjacent carbonyl groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating a "normal electron-demand" Diels-Alder reaction with electron-rich dienes. nih.govyoutube.com This is a prototypical example of a pericyclic reaction proceeding through a concerted mechanism. wikipedia.org

The stereochemical outcome of these reactions is governed by well-established principles. The "endo rule" is often followed, where the substituents on the dienophile orient themselves towards the developing pi-system of the diene in the transition state, leading to the kinetic product. However, the interplay of steric and electronic factors ultimately determines the precise diastereofacial selectivity. nih.gov In reactions with dissymmetric dienes, the approach of the diene to one of the two faces of the planar dienophile is influenced by steric hindrance and orbital interactions, which can lead to a high degree of stereocontrol. nih.gov

Achieving enantioselectivity in the Diels-Alder reactions of this compound can be approached through asymmetric catalysis or the use of chiral auxiliaries. Chiral Lewis acids, for instance, can coordinate to the carbonyl groups of the anhydride, creating a chiral environment that biases the approach of the diene to one of the prochiral faces of the dienophile. This strategy is a highly efficient method for generating chiral compounds from achiral starting materials. chim.it

Alternatively, a chiral auxiliary could be incorporated into the reacting partner. For example, a diene bearing a covalently attached, optically active group can direct the cycloaddition to occur with high diastereofacial selectivity. rsc.org While specific studies on this compound are not prevalent, the principles established with similar dienophiles like maleimides and maleic anhydride suggest that high levels of asymmetric induction are achievable. rsc.org

Beyond all-carbon systems, this compound is a candidate for hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom. wikipedia.org The carbonyl groups within the succinic anhydride ring, for example, could potentially act as heterodienophiles in an oxo-Diels-Alder reaction, reacting with a conjugated diene to form dihydropyran rings. wikipedia.org More commonly, the activated exocyclic C=C double bond would react with a heterodienic system (e.g., an α,β-unsaturated carbonyl or imine system containing two conjugated double bonds where one involves a heteroatom). mdpi.com These reactions provide powerful synthetic routes to a wide variety of heterocyclic compounds. mdpi.com

The electron-deficient alkene in this compound makes it an excellent dipolarophile for [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. wikipedia.orgnih.gov This class of reactions is a highly efficient method for constructing five-membered heterocyclic rings. researchgate.net The compound is expected to react readily with a variety of 1,3-dipoles, including:

Nitrones , to yield isoxazolidines. mdpi.comresearchgate.net

Azomethine ylides , to form pyrrolidines. researchgate.netmdpi.com

Nitrile oxides , to produce isoxazolines. wikipedia.orgyoutube.com

Azides , which would lead to triazolines. youtube.com

These reactions are typically characterized by high regioselectivity, dictated by the electronic properties of both the dipole and the dipolarophile through frontier molecular orbital (FMO) theory. chim.it

The formation of isoxazolidine (B1194047) and pyrrolidine (B122466) rings via 1,3-dipolar cycloaddition with this compound is expected to proceed with high levels of chemo-, regio-, and stereoselectivity.

Isoxazolidine Formation: In the reaction with a nitrone (a common 1,3-dipole), the regiochemistry is governed by FMO interactions. For an electron-deficient alkene like this compound, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the LUMO of the alkene. This typically leads to the formation of a single regioisomer where the nitrone's oxygen atom adds to the carbon atom beta to the anhydride ring, and the nitrone's carbon atom adds to the alpha carbon. researchgate.netrsc.org Studies on similar systems show that these cycloadditions can yield isoxazolidines with complete regioselectivity. rsc.orgnih.gov Diastereoselectivity arises from the endo or exo approach of the dipole, which can be influenced by steric factors and secondary orbital interactions.

Table 1: Representative Regio- and Diastereoselectivity in Isoxazolidine Synthesis via 1,3-Dipolar Cycloaddition

| Dipolarophile (Alkene) | Dipole (Nitrone) | Catalyst/Conditions | Regioselectivity | Diastereomeric Ratio (d.r.) | Yield |

| Substituted Acrylamide | C-Phenyl-N-methylnitrone | Thermal | Major product formed (3,5-isomer) | Not specified | 77-85% researchgate.net |

| Methyl Methacrylate | C-Phenyl-N-methylnitrone | Thermal | Favors 3,5-isomer | Not specified | - researchgate.net |

| Arylidene Hydantoin | Various Nitrones | Thermal (6 days) | Exclusively 5,5-disubstituted | Predominantly one diastereoisomer | 50-74% chim.it |

| Arylidene Malononitrile | C-Aryl-N-methylnitrones | Thermal | Two regioisomers observed | Slight preference for one diastereoisomer | Moderate chim.it |

This table is illustrative, based on data for structurally related electron-deficient alkenes, to predict the expected outcomes for this compound.

Pyrrolidine Formation: The reaction with azomethine ylides, often generated in situ, leads to highly substituted pyrrolidine rings. nih.gov These five-membered nitrogen-containing heterocycles are prevalent in many biologically active alkaloids. nih.gov The cycloaddition is typically a three-component reaction involving an α-amino acid, an aldehyde, and the dipolarophile. researchgate.net The regioselectivity is again controlled by orbital mechanics, affording specific substitution patterns on the resulting pyrrolidine ring. High diastereoselectivity can often be achieved, particularly when using chiral α-amino acids, which can effectively control the facial selectivity of the cycloaddition. nih.gov

Table 2: Expected Outcomes in Diastereoselective Pyrrolidine Synthesis

| Dipolarophile | Azomethine Ylide Source | Catalyst/Conditions | Expected Regioselectivity | Expected Diastereoselectivity |

| This compound | Isatin (B1672199) + L-Phenylalanine | Ionic Liquid | Spiro-pyrrolidine formation | High, controlled by chiral amino acid |

| This compound | Sarcosine + Paraformaldehyde | Metal-catalyzed or Thermal | Controlled by electronics | Dependent on substrate and catalyst |

This table presents hypothetical yet expected outcomes based on established methodologies for pyrrolidine synthesis via 1,3-dipolar cycloaddition with activated alkenes. researchgate.netmdpi.com

While less common than [4+2] and [3+2] cycloadditions for this type of substrate, other pericyclic reactions are theoretically possible. The electron-deficient nature of the exocyclic double bond in this compound makes it a potential candidate for [2+2] cycloaddition reactions, particularly photochemical cycloadditions with electron-rich alkenes to form cyclobutane (B1203170) rings.

Other classes of pericyclic reactions, such as sigmatropic rearrangements (e.g., Cope or Claisen rearrangements) or electrocyclic reactions, are less likely to be primary reactivity pathways for the parent molecule itself, as they require specific structural motifs (like 1,5-dienes or conjugated trienes, respectively) that are not present. msu.edu However, the adducts formed from initial cycloaddition reactions could potentially undergo subsequent pericyclic transformations upon heating or irradiation. msu.eduresearchgate.net

1,3-Dipolar Cycloaddition Profiles with Various Dipoles

Nucleophilic Additions and Ring-Opening Pathways

The strained five-membered anhydride ring in this compound is susceptible to attack by nucleophiles, leading to ring-opening reactions. This reactivity is a hallmark of cyclic anhydrides and is a primary pathway for their functionalization.

Aminolysis and Alcoholysis of the Anhydride Ring

The reaction of this compound with amines (aminolysis) or alcohols (alcoholysis) results in the cleavage of the anhydride ring to form amide-carboxylic acids or ester-carboxylic acids, respectively. These reactions proceed via a nucleophilic acyl substitution mechanism. youtube.com The nucleophile (amine or alcohol) attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequently, the ring opens by cleavage of the acyl-oxygen bond, yielding the corresponding ring-opened product.

The general mechanism for aminolysis involves the attack of the amine on a carbonyl carbon, followed by a proton transfer and then elimination of the carboxylate leaving group to form the amide product. youtube.com A second equivalent of the amine is often required to neutralize the carboxylic acid formed during the reaction. youtube.com Similarly, alcoholysis proceeds with an alcohol as the nucleophile, typically under neutral or acid-catalyzed conditions, to produce a monoester.

The regioselectivity of the nucleophilic attack can be influenced by the electronic and steric effects of the substituents on the anhydride ring. In the case of this compound, the two carbonyl groups are electronically distinct due to the presence of the exocyclic double bond. It is proposed that the carbonyl group further from the double bond may be more susceptible to nucleophilic attack due to reduced steric hindrance.

Kinetics and Thermodynamics of Ring-Opening Reactions

The kinetics of the ring-opening reactions of cyclic anhydrides are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Studies on related systems, such as succinic anhydride, have shown that these reactions are generally reaction-controlled rather than diffusion-controlled. The rate of reaction is dependent on the concentration of both the anhydride and the nucleophile.

The thermodynamics of ring-opening polymerization of cyclic esters and anhydrides are governed by the balance between the enthalpy and entropy of polymerization. wiley-vch.de The primary driving force for the polymerization of cyclic monomers is the relief of ring strain. wiley-vch.de For five-membered rings like oxolane-2,5-dione, the ring strain is significant, providing a thermodynamic driving force for ring-opening. The change in Gibbs free energy (ΔG) for the polymerization is negative, indicating a spontaneous process under appropriate conditions. wiley-vch.de However, the entropy of polymerization is typically negative due to the loss of translational freedom when converting monomers to a polymer chain. wiley-vch.de This means that at higher temperatures, the TΔS term can become dominant, leading to a ceiling temperature above which polymerization is no longer favorable.

| Parameter | General Trend for Cyclic Anhydride Ring-Opening |

| Enthalpy of Polymerization (ΔH) | Generally negative (exothermic) due to relief of ring strain. |

| Entropy of Polymerization (ΔS) | Generally negative due to loss of translational degrees of freedom. |

| Gibbs Free Energy of Polymerization (ΔG) | Negative at temperatures below the ceiling temperature, indicating a spontaneous process. |

Electrophilic Reactivity and Aromatic Functionalization

The presence of the exocyclic double bond and the phenyl ring in this compound introduces sites for electrophilic attack.

The exocyclic double bond, being in conjugation with a carbonyl group, is electron-deficient and thus generally less reactive towards electrophiles than a typical alkene. However, under forcing conditions or with highly reactive electrophiles, addition reactions across the double bond could potentially occur.

A more likely site for electrophilic attack is the phenyl ring. The phenylethylidene substituent on the anhydride ring is expected to be an activating group, directing electrophilic aromatic substitution to the ortho and para positions of the phenyl ring. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could be employed to functionalize the phenyl group. For instance, Friedel-Crafts acylation of an aromatic ring with a cyclic anhydride like succinic anhydride is a well-established method for introducing a keto-acid side chain. wikipedia.orgsigmaaldrich.com In the case of this compound, the phenyl group is part of the reactant itself, and electrophilic substitution would occur on this ring.

Radical Reactions and Polymerization Initiation Mechanisms

The unsaturated nature of this compound makes it a potential monomer for radical polymerization.

Radical Initiated Co-polymerization with Olefinic Monomers

This compound can undergo radical-initiated copolymerization with various olefinic monomers. This reactivity is analogous to that of other α,β-unsaturated cyclic anhydrides like maleic anhydride and itaconic anhydride, which are known to form alternating copolymers with electron-rich monomers such as styrene. kpi.uawikipedia.orgnii.ac.jp The tendency for alternation is attributed to the formation of an electron donor-acceptor (EDA) complex between the electron-rich olefin and the electron-poor anhydride monomer. kpi.ua

The mechanism involves the initiation of the polymerization by a radical initiator (e.g., AIBN, benzoyl peroxide), followed by the propagation step where the growing polymer chain adds to either the anhydride or the olefin monomer. In systems with strong alternating tendencies, the propagating radical preferentially adds to the monomer that is not at its chain end, leading to a copolymer with a regular [olefin-anhydride]n structure.

Rearrangement Reactions and Isomerization Pathways

The structure of this compound allows for the possibility of several rearrangement and isomerization reactions.

One potential isomerization is the E/Z isomerization of the exocyclic double bond. This type of isomerization can often be induced photochemically. acs.orgoup.com Irradiation with light of an appropriate wavelength could lead to the formation of the corresponding Z-isomer.

Another possibility is the migration of the exocyclic double bond into the five-membered ring to form an endocyclic double bond. Such isomerizations have been observed in related systems, sometimes catalyzed by acid or base. For example, itaconic anhydride can isomerize to citraconic anhydride upon heating. wikipedia.org A similar shift in this compound would lead to a more thermodynamically stable endocyclic double bond, relieving some of the steric strain associated with the exocyclic phenylethylidene group. This isomerization would significantly alter the reactivity of the molecule, particularly in polymerization reactions.

Computational and Theoretical Investigations into 3 1 Phenylethylidene Oxolane 2,5 Dione

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to understanding its reactivity and physical properties. For 3-(1-Phenylethylidene)oxolane-2,5-dione, a combination of its α,β-unsaturated ketone and cyclic anhydride (B1165640) functionalities dictates its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species govern the course of a chemical reaction. wikipedia.org In the context of this compound, the HOMO-LUMO gap and the spatial distribution of these orbitals are key predictors of its behavior in various reactions, particularly cycloadditions.

The exocyclic α,β-unsaturated system in this molecule makes it a potential candidate for cycloaddition reactions, where it can act as either a dienophile or a dipolarophile. arkat-usa.org The presence of the electron-withdrawing anhydride group is expected to lower the energy of the LUMO, enhancing the electrophilic character of the double bond. Conversely, the phenyl group can contribute to the HOMO, influencing its nucleophilicity.

The regioselectivity of a potential cycloaddition reaction can be predicted by analyzing the coefficients of the FMOs on the atoms of the double bond. In a reaction with a nucleophilic diene, the interaction will be primarily between the HOMO of the diene and the LUMO of this compound. The reaction is predicted to occur at the atom with the largest LUMO coefficient.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Energies for this compound and a Generic Diene

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound (Predicted) | -7.2 | -1.5 | 5.7 |

| Generic Diene (e.g., Butadiene) | -9.1 | 0.6 | 9.7 |

Note: These values are illustrative and based on typical ranges for similar compounds. Actual values would require specific quantum chemical calculations.

The distribution of electron density within this compound is highly polarized due to the presence of multiple oxygen atoms and the conjugated system. An electrostatic potential (ESP) map would visually represent the charge distribution, highlighting regions of negative potential (electron-rich) and positive potential (electron-poor).

It is anticipated that the carbonyl oxygens of the anhydride ring and the carbonyl oxygen of the ketone moiety will exhibit significant negative electrostatic potential, making them susceptible to attack by electrophiles or coordination to Lewis acids. The carbon atoms of the carbonyl groups and the β-carbon of the exocyclic double bond are expected to show positive electrostatic potential, marking them as primary sites for nucleophilic attack. This charge distribution is crucial for understanding intermolecular interactions and the initial stages of chemical reactions. bhu.ac.in

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its reactivity. The oxolane-2,5-dione (succinic anhydride) ring is not perfectly planar and can adopt envelope or twist conformations to alleviate ring strain. youtube.com The rotational barrier around the single bond connecting the phenyl group and the ethylidene moiety also contributes to the conformational landscape.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can reveal the preferred conformations and the energy barriers between them. This information is valuable for understanding how the molecule might orient itself before and during a reaction, which can influence stereochemical outcomes.

Table 2: Predicted Torsional Angles and Energy Barriers for Key Rotations

| Rotation | Predicted Equilibrium Torsional Angle (degrees) | Predicted Rotational Energy Barrier (kcal/mol) |

| C(phenyl)-C(ethylidene) | 30 - 60 | 2 - 5 |

| C(ethylidene)-C(ring) | 0 - 20 | 1 - 3 |

Note: These are estimated values. Precise data would necessitate detailed computational modeling.

Reaction Pathway Elucidation via Transition State Theory

Transition state theory provides a framework for understanding the energetics of a chemical reaction, focusing on the high-energy transition state that connects reactants and products.

For a potential Diels-Alder reaction involving this compound as the dienophile, computational methods can be employed to locate and characterize the transition state structures for both the endo and exo approaches of the diene. yale.eduresearchgate.net The geometry of the transition state, including the lengths of the forming bonds, can indicate whether the reaction is synchronous or asynchronous. researchgate.net

The activation energy, calculated as the energy difference between the reactants and the transition state, determines the reaction rate. By comparing the activation energies for the different possible pathways, the most likely reaction outcome can be predicted. rsc.org Theoretical studies on similar α,β-unsaturated systems often show a preference for the endo product due to secondary orbital interactions, a phenomenon that could be investigated for this specific molecule. rsc.org

The anhydride ring of this compound is susceptible to nucleophilic attack, which can lead to ring-opening. This is a key step in potential polymerization reactions. Computational modeling can simulate the energetics of this ring-opening process, initiated by a nucleophile such as an alcohol or an amine.

Furthermore, the propagation steps of a potential ring-opening polymerization can be modeled to understand the thermodynamics and kinetics of polymer chain growth. researchgate.net By calculating the enthalpy and free energy changes for the addition of each monomer unit, the feasibility and likely degree of polymerization can be assessed. These simulations would be crucial for designing and optimizing conditions for the synthesis of novel polyesters or polyamides derived from this monomer.

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) models are developed to predict the reactivity of chemical compounds based on their molecular structure. These models rely on quantum chemical descriptors, which are numerical values derived from the electronic structure of a molecule. While specific QSRR studies on this compound were not found, the general approach involves calculating a range of descriptors to correlate with experimentally observed reaction rates or equilibrium constants.

For analogous compounds like succinic anhydride, computational studies have employed Density Functional Theory (DFT) to investigate reaction pathways, such as aminolysis. acs.org These studies calculate descriptors to understand the influence of catalysts and solvents on the reaction mechanism. acs.org Theoretical studies on other related derivatives often utilize methods like DFT at levels such as B3LYP to determine thermodynamic and global reactivity descriptors. nih.gov These descriptors help in making comparative analyses of the reactivity of different derivatives. nih.gov

Table 1: Commonly Calculated Quantum Chemical Descriptors for Reactivity Studies

| Descriptor Category | Examples | Information Provided |

| Global Descriptors | Ionization Potential (IP), Electron Affinity (EA), Chemical Potential (μ), Molecular Hardness (η), Electrophilicity Index (ω) | Provides insight into the overall reactivity of the molecule. |

| Thermodynamic Descriptors | Bond Dissociation Energy (BDE), Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | Relates to the energetic feasibility of specific reaction steps. |

| Local Descriptors | Fukui Functions, Atomic Charges | Identifies the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. |

This table represents a generalized list of descriptors commonly used in computational chemistry and is not based on specific data for this compound.

The development of a QSRR model for a series of compounds including this compound would involve synthesizing a set of derivatives, experimentally measuring their reactivity, calculating a suite of quantum chemical descriptors for each, and then using statistical methods to build a predictive model.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Studies for Complex Environments

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are powerful computational tools used to study chemical reactions in complex environments, such as in solution or within an enzyme's active site. In a QM/MM approach, the region of the system where the chemical reaction occurs (e.g., the reactant molecules) is treated with a high-level, computationally expensive quantum mechanics method. The surrounding environment (e.g., solvent molecules or the protein) is treated with a more computationally efficient molecular mechanics force field.

There are no specific QM/MM studies reported in the literature for this compound. However, for related reactions like the aminolysis of succinic anhydride, the effect of the solvent has been assessed using continuum solvation models, which is a related but simpler approach to account for the solvent's influence. acs.org A full QM/MM study would provide a more detailed and explicit representation of the solvent molecules and their specific interactions with the reacting species.

For a hypothetical QM/MM study of a reaction involving this compound in a solvent, the setup would typically involve:

System Partitioning: Defining the QM region (this compound and the reacting partner) and the MM region (the surrounding solvent molecules).

Force Field Selection: Choosing an appropriate force field for the MM region that accurately describes the intermolecular interactions.

QM Method Selection: Selecting a suitable quantum mechanical level of theory to describe the electronic structure changes during the reaction.

Simulation: Running molecular dynamics or Monte Carlo simulations to sample the conformational space and calculate thermodynamic properties like the potential of mean force for the reaction.

Such studies would provide valuable insights into how the complex environment modulates the reaction mechanism and energetics.

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(1-Phenylethylidene)oxolane-2,5-dione, NMR would be crucial for confirming the connectivity of the atoms and for assigning the stereochemistry around the exocyclic double bond (E/Z isomerism).

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Resolution

Two-dimensional NMR techniques are essential for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show the coupling between the protons of the methylene (B1212753) group in the oxolane ring. mdpi.comrsc.org

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the methylene group and the methine proton on the anhydride (B1165640) ring. mdpi.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbons and the carbons of the phenyl group, by observing their correlations with nearby protons. mdpi.comrsc.org

| Technique | Purpose for this compound |

| COSY | Identify proton-proton coupling networks within the oxolane ring. |

| HSQC | Correlate each proton to its directly attached carbon atom. |

| HMBC | Confirm the overall carbon skeleton and assign quaternary carbons. |

NOESY/ROESY for Conformational Analysis and Proximity Relationships

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key for determining the spatial proximity of atoms, which is vital for stereochemical assignments. For this compound, these techniques would be instrumental in establishing the configuration (E or Z) of the double bond by observing correlations between the protons of the phenyl group and the protons on the oxolane ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Dynamics and Reaction Monitoring

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FTIR (Fourier-Transform Infrared) Spectroscopy : The FTIR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups of the anhydride. Typically, cyclic anhydrides show two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. Other expected signals would include C-O-C stretching of the ether linkage in the ring, C=C stretching of the exocyclic double bond, and various C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy : Raman spectroscopy would complement the FTIR data. The C=C double bond and the aromatic ring vibrations are expected to give strong signals in the Raman spectrum.

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Intermediate Identification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of carbon monoxide (CO) and carbon dioxide (CO2) from the anhydride ring, as well as fragmentation of the phenylethylidene side chain. nist.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Peculiarities

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry in the solid state. For a crystalline sample of this compound, X-ray analysis would unambiguously determine the E/Z configuration of the double bond and reveal details about the planarity of the ring system and the torsion angles of the phenyl group. Research on similar structures, such as (E)-3-(Oxolan-2-ylidene)-1-phenylpyrrolidine-2,5-dione, has shown that the five-membered ring can be nearly planar. rsc.org

Advanced Chiroptical Spectroscopy (e.g., ECD, VCD) for Enantioselective Studies (if chiral derivatives are formed)

While this compound itself is not chiral, if chiral derivatives were to be synthesized, for instance, through asymmetric reactions, chiroptical spectroscopic techniques would be essential.

Electronic Circular Dichroism (ECD) : ECD measures the differential absorption of left and right circularly polarized light and is highly sensitive to the stereochemistry of a molecule. It is a powerful tool for assigning the absolute configuration of chiral compounds. nih.gov

Vibrational Circular Dichroism (VCD) : VCD is the vibrational analogue of ECD and provides stereochemical information based on the infrared absorption of a molecule.

Applications of 3 1 Phenylethylidene Oxolane 2,5 Dione in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Architectures

The inherent reactivity of the oxolane-2,5-dione moiety, coupled with the phenylethylidene substituent, makes this compound a valuable precursor for a variety of complex organic structures.

Precursor for Polycyclic Systems and Spiro Compounds

While direct synthesis of polycyclic systems from 3-(1-phenylethylidene)oxolane-2,5-dione is not extensively documented, the reactivity of similar dione (B5365651) structures suggests its potential in such transformations. For instance, related compounds like indane-1,3-dione are known to be versatile precursors for polycyclic aromatic hydrocarbons and other complex fused systems. The presence of the exocyclic double bond in this compound offers a handle for Diels-Alder reactions, a powerful tool for the construction of six-membered rings, which can be a key step in the synthesis of polycyclic frameworks.

The synthesis of spiro compounds, which feature a single atom as the junction of two rings, is a significant area of organic chemistry. beilstein-journals.orgnih.govnih.gov Dione-containing molecules are frequently employed as starting materials for spirocyclic structures. beilstein-journals.orgnih.govmdpi.comnih.gov For example, multicomponent reactions involving isatin (B1672199) and cyclopentane-1,3-dione have been shown to produce spiro[dihydropyridine-oxindoles] in good yields. beilstein-journals.org The oxolane-2,5-dione ring in this compound could potentially undergo similar transformations, reacting with various substrates to form spirocyclic systems. The general synthetic approach often involves the reaction of the dione with a bifunctional reagent, leading to the formation of a new ring spiro-fused to the original dione ring.

Table 1: Examples of Spiro Compounds Synthesized from Dione Precursors

| Dione Precursor | Reagents | Spiro Compound | Reference |

| Isatin, Cyclopentane-1,3-dione | Arylamine | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| 2-Arylideneindene-1,3-dione | Cyclic azomethine imine | Spiro-1,3-indandione | nih.gov |

| Cholest-5-en-3-one | Semicarbazide hydrochloride, Acetic anhydride (B1165640) | Spiro[cholest-5-en-3,2'- beilstein-journals.orgnih.govnih.gov-oxadiazoline] | nih.gov |

Intermediate in the Formal Synthesis of Natural Products and Heterocyclic Scaffolds

The structural motif of this compound can be found within more complex natural products or can serve as a starting point for their synthesis. While a direct application in the total synthesis of a specific natural product is not yet reported, the synthesis of natural products containing dione or related heterocyclic moieties is well-established. researchgate.netresearchgate.netnih.govrsc.org For example, a derivative of cyclopentene-1,3-dione has been isolated from Piper carniconnectivum and subsequently synthesized. researchgate.net

The oxolane-2,5-dione ring is a precursor to various heterocyclic systems. nih.gov For instance, reaction with amines can lead to the formation of succinimide (B58015) derivatives, which are important scaffolds in medicinal chemistry. The exocyclic double bond can be subjected to a variety of addition reactions, further expanding the range of accessible heterocyclic structures. The synthesis of piperidine (B6355638) derivatives, for instance, has been achieved through various cyclization strategies. mdpi.com

Monomer and Co-monomer in Precision Polymer Synthesis

The anhydride functionality of this compound makes it a promising monomer for the synthesis of specialty polymers through step-growth polymerization.

Development of Specialty Polymers (e.g., Polyimides, Polyesters, Polyamides)

Succinic anhydride (oxolane-2,5-dione) is a known monomer for the production of polyesters and polyamides. fishersci.ca By analogy, this compound can be expected to react with diols and diamines to form the corresponding polyesters and polyamides. The presence of the bulky phenylethylidene group would likely impart unique properties to the resulting polymers, such as increased rigidity, higher glass transition temperatures, and altered solubility.

Polyimides are a class of high-performance polymers known for their thermal stability and mechanical strength. They are typically synthesized from the reaction of a dianhydride and a diamine. While this compound is a mono-anhydride, it could potentially be used as an end-capping agent to control the molecular weight of polyimides or be incorporated into the polymer backbone through more complex synthetic strategies.

Copolymers with Tunable Thermomechanical and Optical Properties

The incorporation of this compound as a co-monomer in polymerization reactions offers a route to fine-tune the properties of the resulting copolymers. By varying the ratio of this monomer to other co-monomers, it is possible to systematically alter the thermomechanical and optical properties of the final material. The phenyl group, for instance, can enhance the refractive index and introduce a degree of aromatic character to the polymer chain, which can be beneficial for optical applications. The synthesis of oligo(p-phenylene) derivatives with various functional groups has been reported, showcasing the versatility of incorporating aromatic units into polymer chains. capes.gov.br

Applications in Supramolecular Chemistry and Non-covalent Interactions

The molecular structure of this compound contains several features that can participate in non-covalent interactions, making it an interesting candidate for studies in supramolecular chemistry. nih.govmdpi.commdpi.com The carbonyl oxygen atoms are potential hydrogen bond acceptors, while the phenyl ring can engage in π-π stacking and C-H···π interactions.

In the solid state, it is likely that C-H···O interactions play a significant role in the crystal packing, similar to what has been observed for 3-methylideneoxolane-2,5-dione. nih.gov These weak interactions can direct the formation of specific three-dimensional networks. The study of such interactions is crucial for understanding the crystal engineering principles that govern the solid-state architecture of organic molecules. The interplay of various non-covalent forces can lead to the formation of interesting supramolecular assemblies with potential applications in materials science.

Derivatization and Structural Modification of 3 1 Phenylethylidene Oxolane 2,5 Dione

Synthesis of Substituted Phenylethylidene Analogs

The synthesis of analogs bearing substituents on the phenyl ring is a primary strategy for fine-tuning the electronic and steric characteristics of 3-(1-phenylethylidene)oxolane-2,5-dione. A plausible and versatile method for accessing these analogs is the Stobbe condensation, which involves the reaction of a substituted acetophenone (B1666503) with a dialkyl succinate (B1194679) in the presence of a strong base. wikipedia.orgchemistry-reaction.comunacademy.comorganicreactions.org The resulting alkylidene succinic acid or its monoester can then be dehydrated to form the corresponding substituted this compound.

The Stobbe condensation is initiated by the deprotonation of the succinate ester at the α-carbon, forming an ester enolate. This enolate then undergoes an aldol-type addition to the carbonyl group of the substituted acetophenone. Subsequent intramolecular cyclization to a γ-lactone intermediate, followed by a base-induced elimination, yields the final product. chemistry-reaction.com

A variety of substituted acetophenones can be employed in this reaction, allowing for the introduction of a wide range of functional groups on the phenyl ring. The synthesis of these substituted acetophenones can be achieved through various well-established organic transformations, including Friedel-Crafts acylation and the oxidation of corresponding secondary alcohols.

The following table illustrates a selection of potential substituted phenylethylidene analogs that could be synthesized using this methodology, along with the corresponding substituted acetophenone starting material.

| Substituted Phenylethylidene Analog | Corresponding Substituted Acetophenone | Potential Substituent Effect |

| 3-(1-(4-methoxyphenyl)ethylidene)oxolane-2,5-dione | 4-Methoxyacetophenone | Electron-donating |

| 3-(1-(4-nitrophenyl)ethylidene)oxolane-2,5-dione | 4-Nitroacetophenone | Electron-withdrawing |

| 3-(1-(4-chlorophenyl)ethylidene)oxolane-2,5-dione | 4-Chloroacetophenone | Halogen substitution |

| 3-(1-(p-tolyl)ethylidene)oxolane-2,5-dione | 4-Methylacetophenone | Electron-donating (alkyl) |

Furthermore, modern cross-coupling reactions, such as the Suzuki and Stille reactions, offer powerful tools for the synthesis of a diverse array of substituted styrenes, which can be precursors to the required acetophenones. researchgate.netresearchgate.net These methods allow for the introduction of a wide variety of substituents in a regioselective manner. researchgate.net

Modifications of the Oxolane-2,5-dione Ring System (e.g., other succinic anhydride (B1165640) derivatives)

Common nucleophiles that react with the succinic anhydride ring include amines, alcohols, and thiols. researchgate.net Reaction with amines leads to the formation of the corresponding succinamic acid derivatives. mdpi.comnih.gov Similarly, alcohols and thiols yield the corresponding monoesters and thioesters, respectively. These ring-opened products present a carboxylic acid group that can be further functionalized, for example, through esterification or amidation reactions.

The hydrolytic cleavage of the succinic anhydride ring in the presence of water results in the formation of the corresponding dicarboxylic acid, 2-(1-phenylethylidene)succinic acid. researchgate.net This dicarboxylic acid can serve as a versatile intermediate for further modifications.

The following table summarizes some of the key ring-modification reactions of the oxolane-2,5-dione system.

| Reactant | Product Type | Key Features |

| Amine (R-NH₂) | Succinamic acid | Ring-opened, contains amide and carboxylic acid functionalities |

| Alcohol (R-OH) | Monoester | Ring-opened, contains ester and carboxylic acid functionalities |

| Water (H₂O) | Dicarboxylic acid | Ring-opened, contains two carboxylic acid functionalities |

In addition to ring-opening, the exocyclic double bond of this compound can potentially undergo reactions such as hydrogenation to yield the corresponding 3-(1-phenylethyl)oxolane-2,5-dione. Furthermore, tandem Michael addition/elimination reactions with nucleophiles like nitroalkanes have been used to synthesize 3-alkyl succinic anhydrides from dimethyl maleate, suggesting a potential route for further functionalization of the succinic anhydride core. thieme-connect.com

Creation of Chiral Variants and Enantioselective Transformations

The creation of chiral variants of this compound is of significant interest for applications where stereochemistry plays a crucial role. While the parent molecule is achiral, the introduction of chirality can be achieved through various synthetic strategies, primarily focusing on the enantioselective synthesis of its precursors.

One approach involves the asymmetric hydrogenation of the exocyclic double bond of a related alkylidene succinic acid derivative. This can be accomplished using chiral catalysts, such as rhodium complexes with chiral phosphine ligands, to produce the corresponding chiral succinic acid derivative with high enantiomeric excess. The resulting chiral succinic acid can then be dehydrated to form the chiral 3-(1-phenylethyl)oxolane-2,5-dione.

Another strategy involves the enantioselective synthesis of 2,3-disubstituted succinic acids through methods like the oxidative homocoupling of optically active 3-acyl-2-oxazolidones. acs.org While not directly applicable to the synthesis of the phenylethylidene derivative, this methodology highlights the possibility of creating chiral succinic acid precursors with high stereocontrol. Furthermore, enantioselective β-protonation catalyzed by N-heterocyclic carbenes (NHCs) has been developed for the synthesis of highly enantioenriched succinate derivatives. researchgate.net

The following table outlines some potential strategies for the creation of chiral variants.

| Strategy | Key Transformation | Resulting Chiral Moiety |

| Asymmetric Hydrogenation | Reduction of the exocyclic double bond | Chiral center at the α-carbon of the succinic acid precursor |

| Enantioselective Synthesis of Precursors | Asymmetric synthesis of substituted succinic acids | Chiral succinic acid backbone |

These enantioselective methods provide access to chiral building blocks that can be further elaborated to produce a range of stereochemically defined derivatives of this compound.

Conjugation with Other Molecular Scaffolds and Polymer Architectures

The succinic anhydride moiety in this compound is a versatile functional group for conjugation to other molecules, including polymers, biomolecules, and other molecular scaffolds. This is typically achieved through the ring-opening reaction of the anhydride with nucleophilic groups, such as amines or hydroxyls, present on the target scaffold. mdpi.comnih.govresearchgate.net

For instance, the reaction of this compound with a polymer containing pendant amine groups would result in the formation of a polymer-conjugate where the derivative is attached via a stable amide bond. mdpi.comnih.gov This approach can be used to modify the properties of the polymer, for example, by introducing hydrophobic or photoactive groups.

The conjugation of succinic anhydride derivatives to polysaccharides has been explored to create hydrophobically modified polymers with applications as emulsifiers and thickeners. researchgate.net Similarly, succinic anhydride can be grafted onto synthetic polymers like poly(lactic acid) to create functional materials. mdpi.comnih.gov

The following table provides examples of potential conjugation partners and the resulting linkages.

| Conjugation Partner | Functional Group on Partner | Resulting Linkage | Potential Application |

| Amine-functionalized polymer | -NH₂ | Amide | Modified polymer properties |

| Hydroxyl-containing biopolymer | -OH | Ester | Biomaterial functionalization |

| Small molecule with an amine group | -NH₂ | Amide | Synthesis of hybrid molecules |

This conjugation strategy allows for the incorporation of the unique structural and electronic properties of the this compound unit into a wide range of materials, opening up possibilities for the development of new functional polymers and hybrid molecular systems.

Future Perspectives and Emerging Research Directions

The exploration of 3-(1-Phenylethylidene)oxolane-2,5-dione and related unsaturated anhydrides is entering a new phase, driven by advancements in technology and a growing emphasis on sustainability. Future research is poised to unlock novel applications and more efficient synthetic methodologies by integrating cutting-edge computational tools, innovative catalytic systems, and interdisciplinary approaches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.